![molecular formula C9H6F2N2OS B2748951 N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 313554-90-4](/img/structure/B2748951.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
“N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound . It is also known by registry numbers ZINC000010097104 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole moiety, which suggests a potential role in targeting enzymes or receptors involved in cellular processes.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 257.31 .Scientific Research Applications
Anticancer Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide has been investigated for its cytotoxic properties. Specifically, it inhibits the growth of cancer cells, as demonstrated in studies using the SK-MEL-2 cell line. The compound’s unique structure and reactivity make it a potential candidate for developing novel anticancer agents .
Materials Science: Fluorescent Probes
Researchers have explored the optical properties of related benzothiazole derivatives. In particular, the compound 4-(1,1-difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline (a close analog) has been studied for its solvent-dependent photo-physical behavior. Such derivatives could serve as fluorescent probes in materials science applications .
Mechanism of Action
Target of Action
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative . Benzothiazole derivatives have been found to have potent anti-tubercular activity . The primary target of these compounds is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a critical component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the bacteria’s ability to survive and replicate .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBKDKCSBNQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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